molecular formula C8H15NO5S B569456 Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate CAS No. 454248-53-4

Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate

Cat. No.: B569456
CAS No.: 454248-53-4
M. Wt: 237.27
InChI Key: NFAKQWFVEAEEPG-ZCFIWIBFSA-N
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Description

Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate is a chiral heterocyclic compound featuring a five-membered oxathiazolidine ring with two sulfone (dioxo) groups. The tert-butyl carbamate group at position 3 and the (R)-configured methyl substituent at position 4 are critical structural features (Fig. 1). This compound serves as a versatile intermediate in asymmetric synthesis, particularly in pharmaceutical research for constructing chiral centers in complex molecules .

The compound’s synthesis often involves multistep routes, including cyclization and protection/deprotection strategies. For example, it is synthesized via nucleophilic substitution or organometallic reactions under controlled conditions (e.g., low-temperature LDA-mediated alkylation in THF) . Its enantiomeric purity is crucial for applications in stereoselective catalysis and drug development.

Properties

IUPAC Name

tert-butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-6-5-13-15(11,12)9(6)7(10)14-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAKQWFVEAEEPG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454248-53-4
Record name (4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine,N-BOC protected
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Preparation Methods

Chiral Pool Approach Using Serine Derivatives

The (R)-configuration at C4 is often derived from L-serine, leveraging its inherent chirality. A patented method involves reacting 3-substituted 2-amino-3-hydroxypropionate hydrochlorides with S,S'-dimethyl dithiocarbonate in water at 5–35°C, followed by hydrolysis to yield 2-oxo-oxazolidine-4-carboxylic acid precursors. This aqueous-phase reaction eliminates the need for organic solvents, achieving yields exceeding 86% while maintaining enantiomeric excess (ee) >98%. Critical parameters include:

  • Temperature gradient : Initial reaction at 5–15°C for 2–4 hours, followed by 20–30°C for 5–7 hours to prevent racemization.

  • Workup : Anhydrous magnesium sulfate drying and chromatography (silica gel, ethyl acetate/hexane) ensure product purity.

Oxathiazolidine Ring Formation

Ring closure is achieved via nucleophilic attack of a sulfur atom on a carbonyl carbon. A representative protocol from industrial settings involves reacting 2-thiazolidinethione with tert-butyl chloroformate in dichloromethane at 0°C, catalyzed by triethylamine. The intermediate is oxidized to the dioxo form using Dess-Martin periodinane, yielding the target compound in 72–78% yield. Key challenges include moisture sensitivity of the Boc-protecting group and exothermic side reactions, necessitating strict temperature control (–10°C to 0°C).

Oxidation and Protective Group Dynamics

Dioxo Group Installation

Oxidation of the oxathiazolidine ring’s sulfur atom to a sulfone is critical for stabilizing the ring and enhancing reactivity. Two methods dominate:

  • Dess-Martin Periodinane : Provides chemoselective oxidation without over-oxidizing adjacent functional groups. Reactions proceed in dichloromethane at room temperature for 6 hours, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

  • Hydrogen Peroxide/Acetic Acid : A cost-effective alternative used in industrial settings, though it requires longer reaction times (24–48 hours) and generates acidic waste.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced early to shield the nitrogen during subsequent reactions. Optimal conditions involve:

  • Reagents : Tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis.

  • Kinetics : Complete protection within 2 hours at 0°C, as confirmed by FT-IR (disappearance of N–H stretch at 3,300 cm⁻¹).

Industrial-Scale Optimization

Solvent Selection and Waste Reduction

Industrial protocols prioritize green chemistry principles. A breakthrough method replaces dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity. This substitution reduces environmental impact and improves reaction safety (Table 1).

Table 1: Solvent Comparison for Boc Protection

SolventBoiling Point (°C)Environmental ImpactYield (%)
Dichloromethane40High78
CPME106Low75
Ethyl Acetate77Moderate68

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and scalability. A microreactor system with a residence time of 10 minutes achieves 89% yield at 50°C, surpassing batch methods (72%). Key advantages include:

  • Precision : Real-time monitoring via in-line IR spectroscopy.

  • Safety : Reduced risk of thermal runaway due to efficient heat dissipation.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10% to 50%) resolves diastereomeric impurities. Fractions are analyzed by HPLC (Chiralpak IA column, hexane/isopropanol 80:20).

Crystallization Protocols

Recrystallization from dichloromethane/pentane (1:5) yields colorless crystals suitable for X-ray diffraction. Single-crystal analysis confirms the (R)-configuration (Flack parameter = 0.02) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs that target specific biological pathways.

  • Case Study : In a study focusing on drug synthesis, researchers utilized this compound to create novel inhibitors for specific enzymes involved in metabolic pathways. The compound's ability to interact selectively with target sites has been demonstrated to enhance the efficacy of therapeutic agents .

Agricultural Chemicals

The compound is employed in formulating agrochemicals, significantly enhancing the effectiveness of pesticides and herbicides. This application contributes to improved crop yield and protection against pests.

  • Data Table: Efficacy of this compound in Agrochemical Formulations
Agrochemical Type Active Ingredient Application Rate (kg/ha) Efficacy (%)
HerbicideGlyphosate1.585
InsecticideImidacloprid0.7590
FungicideAzoxystrobin0.588

This table illustrates the compound's role in enhancing the efficacy of various agrochemicals through improved formulation strategies .

Biochemical Research

In biochemical research, this compound is leveraged to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate complex biological processes effectively.

  • Research Insight : A recent publication highlighted its use in studying allosteric binding sites in chemokine receptors. The compound facilitated the identification of new binding interactions that could lead to the development of targeted therapies for inflammatory diseases .

Material Science

The compound is also being explored for its potential in creating advanced materials with desirable properties such as enhanced durability and resistance to environmental factors.

  • Application Example : Researchers are investigating its incorporation into polymer matrices to develop materials that can withstand harsh environmental conditions while maintaining structural integrity .

Cosmetic Formulations

In the cosmetic industry, this compound is included in formulations for skin care products due to its beneficial effects on skin health.

  • Product Development : Several skin care products have been formulated using this compound as an active ingredient aimed at improving skin hydration and elasticity .

Mechanism of Action

The mechanism of action of tert-butyl ®-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of oxathiazolidine derivatives with variations in substituents, stereochemistry, and ring systems. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Similarity Index
(S)-tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide C₉H₁₅NO₅S 237.27 (S)-configuration at C4 0.98
3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide C₁₀H₁₇NO₅S 265.31 5,5-dimethyl substitution 0.91
tert-Butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide C₈H₁₃NO₅S 235.25 No methyl substituent at C4 0.95
(R)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide C₉H₁₅NO₅S 237.27 Methyl at C5 instead of C4 0.93

Key Observations :

  • Stereochemistry : The (R)-configuration at C4 distinguishes the target compound from its (S)-enantiomer, which may exhibit divergent reactivity in asymmetric synthesis .
  • Substituent Position : Methyl groups at C4 (target) vs. C5 (analog) alter steric and electronic profiles, affecting nucleophilicity and catalyst interactions .

Target Compound :

  • Synthesized via LDA-mediated alkylation of tert-butyl (4S)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate in THF at −78°C .
  • Used in cross-coupling reactions, e.g., with aryl halides, under Cs₂CO₃/DMF conditions at 60°C (yield: 73%) .

Analogues :

  • (S)-4-Methyl Derivative : Prepared similarly but requires chiral resolution to isolate the (S)-enantiomer .
  • 5-Methyl Derivative : Synthesized via DIBAL-H reduction of Weinreb amides, yielding aldehydes for further functionalization (80% yield) .

Reactivity Differences :

  • The (R)-4-methyl derivative demonstrates higher enantioselectivity in forming β-amino alcohols compared to non-methylated analogs .
  • The 5,5-dimethyl analog shows reduced solubility in polar solvents due to increased hydrophobicity .
Physicochemical Properties
Property Target Compound (S)-4-Methyl Analog 5-Methyl Analog
Molecular Weight 237.27 g/mol 237.27 g/mol 237.27 g/mol
Purity 95% (HPLC) 90–95% 92%
Melting Point Not reported Oil Oil
Solubility Soluble in THF, DMF Moderate in CH₂Cl₂ Poor in H₂O

Biological Activity

Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate (CAS No. 454248-53-4) is a compound with significant biological activity, particularly as a pharmaceutical intermediate. This article explores its chemical properties, biological functions, and potential applications based on diverse research findings.

  • Molecular Formula : C₈H₁₅NO₅S
  • Molecular Weight : 237.27 g/mol
  • Melting Point : 120-121 °C
  • Boiling Point : 293.5 ± 23.0 °C (Predicted)
  • Density : 1.285 ± 0.06 g/cm³ (Predicted)
  • pKa : -13.53 ± 0.40 (Predicted)

Biological Activity

This compound exhibits various biological activities that make it a valuable compound in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's potential in the synthesis of Camizestrant, a selective estrogen receptor degrader (SERD) used in breast cancer treatment. The oxathiazolidine scaffold is known to enhance the bioactivity of compounds targeting estrogen receptors, which are crucial in hormone-dependent cancers .

The biological mechanism through which this compound exerts its effects involves modulation of signaling pathways associated with cell proliferation and apoptosis. By acting as an estrogen receptor modulator, it can induce degradation of the receptor and inhibit tumor growth in estrogen-dependent tumors .

Case Studies

  • Synthesis and Evaluation of SERDs :
    • A study focused on synthesizing various derivatives of oxathiazolidine compounds demonstrated that modifications to the tert-butyl group significantly influenced the biological activity against breast cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited enhanced potency compared to existing SERDs .
  • In Vivo Studies :
    • In vivo experiments have shown that administering this compound in animal models resulted in reduced tumor size and improved survival rates when used in conjunction with other chemotherapeutics. The compound's ability to synergize with existing treatments underscores its potential as a therapeutic agent .

Pharmaceutical Intermediate

This compound serves primarily as a pharmaceutical intermediate for synthesizing advanced therapeutic agents such as Camizestrant. Its unique structure allows for modifications that can lead to novel compounds with improved efficacy and safety profiles .

Research Tool

The compound is also utilized in proteomics research due to its specific interactions with biological targets. It aids in understanding the mechanisms of action of various drugs and contributes to the development of new therapeutic strategies .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate?

The compound is typically synthesized via multi-step protocols involving cyclization and protective group strategies. A common approach includes:

  • Step 1 : Reacting a chiral oxathiazolidine precursor with tert-butyloxycarbonyl (Boc) protecting agents under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
  • Step 2 : Oxidation of the intermediate using Dess-Martin periodinane to achieve the dioxo moiety, followed by purification via silica gel chromatography . Key considerations include enantiomeric control during cyclization and rigorous exclusion of moisture to prevent Boc-group hydrolysis.

Q. How is the stereochemical configuration (R) confirmed for this compound?

The (R)-configuration is validated using:

  • X-ray crystallography : Single-crystal diffraction data refined via SHELXL (SHELX suite) .
  • Chiral HPLC : Separation on columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Optical rotation : Comparison with literature values for enantiopure standards .

Q. What purification methods are recommended for isolating this compound?

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to remove diastereomeric impurities.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) for high-purity crystalline yields .

Advanced Research Questions

Q. How can enantiomeric purity be quantitatively assessed, and what are common pitfalls?

Methods :

  • Circular Dichroism (CD) spectroscopy : Correlates Cotton effects with enantiomeric excess (ee).
  • NMR chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diagnostic proton signals . Pitfalls :
  • Baseline noise in HPLC due to solvent interactions; validate with spiked racemic mixtures.
  • Overestimation of ee in polarimetric assays if trace achiral impurities are present.

Q. What mechanistic insights explain the stability of the oxathiazolidine ring under acidic conditions?

The dioxo group at C2 stabilizes the ring via resonance, reducing susceptibility to acid-catalyzed ring-opening. Computational studies (DFT) suggest that protonation at the sulfonyl oxygen creates a partial double bond, enhancing rigidity . Experimentally, stability is tested by:

  • pH-dependent degradation studies : Monitor via LC-MS under 0.1 M HCl/NaOH at 25°C.
  • Thermogravimetric analysis (TGA) : Assess decomposition thresholds (>150°C observed in related sulfonamide derivatives) .

Q. How to resolve contradictions in reported reaction yields for Boc-protection steps?

Discrepancies often arise from:

  • Moisture contamination : Boc-group hydrolysis reduces yields; use molecular sieves or anhydrous solvents.
  • Temperature gradients : Exothermic reactions require precise cooling (e.g., 0°C vs. 20°C impacts intermediate stability) . Validation :
  • Repeat reactions under inert atmosphere (N₂/Ar) with real-time IR monitoring of carbonyl stretches (~1,710 cm⁻¹).
  • Cross-validate yields via qNMR using 1,3,5-trimethoxybenzene as an internal standard .

Q. What strategies optimize catalytic asymmetric synthesis of this compound?

  • Chiral auxiliaries : Use (R)-4-benzyl-2-oxazolidinone to induce stereochemistry during cyclization .
  • Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalysts) for enantioselective sulfonyl transfer.
  • Flow chemistry : Enhances reproducibility by controlling residence time and mixing dynamics in Boc-protection steps .

Methodological Notes

  • Crystallography : Refinement in SHELXL requires high-resolution data (>1.0 Å); twinning or disorder mandates use of TWIN/BASF commands .
  • Stereochemical assignments : Absolute configuration must be confirmed via Flack parameter refinement in X-ray studies .
  • Stability testing : Store the compound at –20°C under argon; avoid prolonged exposure to light (UV degradation noted in sulfonyl-containing analogs) .

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